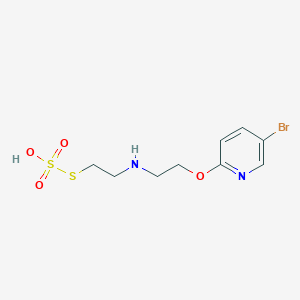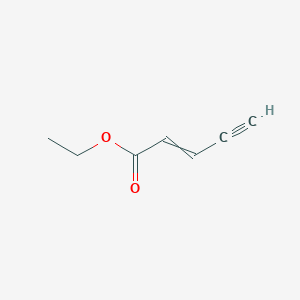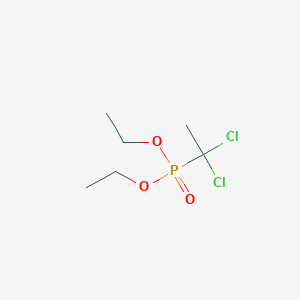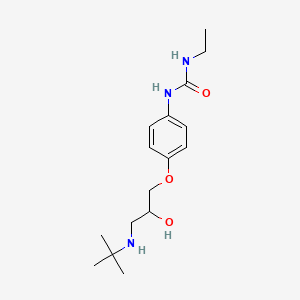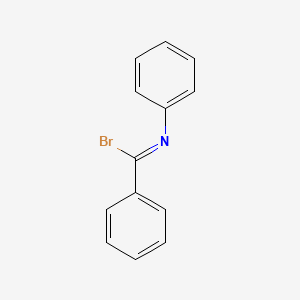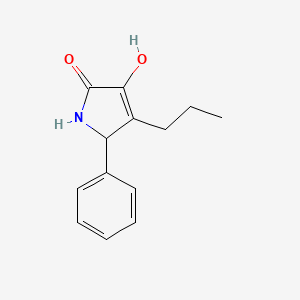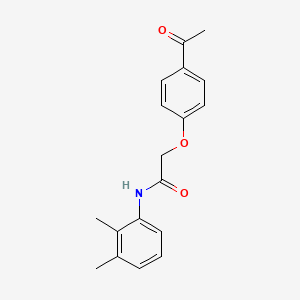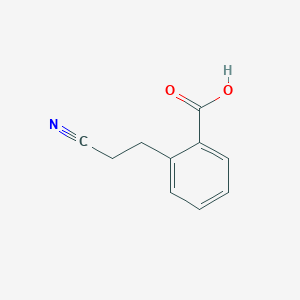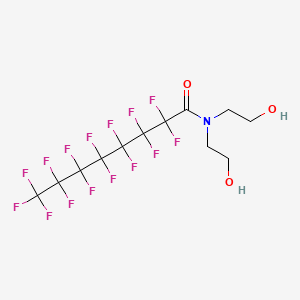
Perfluorooctanoic acid diethanolamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluorooctanoic acid diethanolamide is a compound derived from perfluorooctanoic acid, a member of the per- and polyfluoroalkyl substances (PFAS) family. These compounds are known for their high chemical stability and resistance to degradation, making them persistent in the environment. This compound is used in various industrial applications due to its unique properties, including its surfactant capabilities and resistance to heat and chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of perfluorooctanoic acid diethanolamide typically involves the reaction of perfluorooctanoic acid with diethanolamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves heating the reactants in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at elevated temperatures and may involve the use of solvents to enhance the reaction rate and product recovery.
Analyse Chemischer Reaktionen
Types of Reactions
Perfluorooctanoic acid diethanolamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions can produce a variety of substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Perfluorooctanoic acid diethanolamide has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsion polymerization and as a stabilizer for certain chemical formulations.
Biology: It is used in studies related to its environmental impact and biodegradation, as well as its interactions with biological systems.
Medicine: Research is ongoing to understand its potential effects on human health, including its role as an endocrine disruptor and its potential carcinogenicity.
Industry: It is used in the production of non-stick coatings, water-repellent fabrics, and firefighting foams due to its unique properties.
Wirkmechanismus
The mechanism of action of perfluorooctanoic acid diethanolamide involves its interaction with various molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptor alpha (PPAR-α), leading to various biological effects, including changes in lipid metabolism and liver function. The compound’s high stability and resistance to degradation also contribute to its persistence in the environment and potential bioaccumulation in living organisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to perfluorooctanoic acid diethanolamide include:
Perfluorooctanoic acid: The parent compound, known for its widespread use and environmental persistence.
Perfluorooctanesulfonic acid: Another PFAS compound with similar properties and applications.
GenX: A replacement for perfluorooctanoic acid with similar applications but different chemical structure.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties such as enhanced surfactant capabilities and resistance to chemical degradation. Its diethanolamide functional group also provides additional reactivity compared to other PFAS compounds, making it useful in a broader range of applications.
Eigenschaften
CAS-Nummer |
42268-97-3 |
|---|---|
Molekularformel |
C12H10F15NO3 |
Molekulargewicht |
501.19 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N,N-bis(2-hydroxyethyl)octanamide |
InChI |
InChI=1S/C12H10F15NO3/c13-6(14,5(31)28(1-3-29)2-4-30)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)27/h29-30H,1-4H2 |
InChI-Schlüssel |
NOBCKVRTJFZOFF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


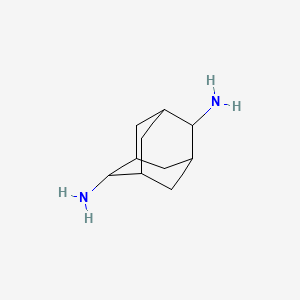



![Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14659695.png)
